4-Ethynyl-2-fluorobenzonitrile
Overview
Description
4-Ethynyl-2-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethynyl group at the fourth position and a fluorine atom at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynyl-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-iodo-2-fluorobenzonitrile is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an organic solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with halogens or hydrogen.
Coupling Reactions: The compound can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Halogens and Hydrogen: Used in addition reactions.
Major Products
Substituted Benzonitriles: Resulting from substitution reactions.
Dihaloalkanes or Alkanes: Resulting from addition reactions.
Scientific Research Applications
4-Ethynyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or participate in π-π interactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Lacks the fluorine substitution, making it less electron-withdrawing.
2-Fluorobenzonitrile: Lacks the ethynyl group, affecting its reactivity in coupling reactions.
4-Ethynyl-2-chlorobenzonitrile: Similar structure but with chlorine instead of fluorine, which can affect its reactivity and applications.
Uniqueness
4-Ethynyl-2-fluorobenzonitrile is unique due to the combined presence of the ethynyl and fluorine groups, which confer distinct electronic and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-ethynyl-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGWVFHDIXILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167858-57-3 | |
Record name | 4-ethynyl-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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